molecular formula C14H8O2<br>C6H4(CO)2C6H4<br>C14H8O2 B042736 Anthraquinone CAS No. 84-65-1

Anthraquinone

Cat. No. B042736
CAS RN: 84-65-1
M. Wt: 208.21 g/mol
InChI Key: RZVHIXYEVGDQDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of anthraquinone can be approached through various methods. One prevalent method involves the coupling reactions of 2,6-diiodo-1,5-dioctyloxy-9,10-anthraquinone, leading to the formation of 2,6-bifunctionalized anthraquinones. This process showcases the versatility of anthraquinone to undergo functionalization, highlighting its importance in synthetic organic chemistry (Babudri et al., 2008).

Molecular Structure Analysis

The molecular structure of anthraquinone has been extensively studied, revealing that the molecule is planar with hydrogen atoms lying in the same plane. This planarity is crucial for its chemical properties and reactions. Detailed crystallographic analysis has refined the atomic parameters of anthraquinone, providing insights into its structural characteristics and bond lengths, which are essential for understanding its reactivity and applications in various chemical processes (Murty, 1960).

Chemical Reactions and Properties

Anthraquinone undergoes a variety of chemical reactions, highlighting its chemical versatility. It is known for its ability to participate in redox reactions, which is a fundamental property utilized in the manufacture of dyes and pigments. The electrochemical studies of anthraquinone-conjugated nucleosides have shown interesting properties that could be leveraged in electrochemical DNA assays, underscoring the compound's potential in biotechnological applications (Jacobsen et al., 2009).

Physical Properties Analysis

The physical properties of anthraquinone, such as its crystal structure and planarity, play a crucial role in its function as a chemical intermediate. These properties are directly related to its application in various industries, especially in the synthesis of anthraquinone-based dyes and pigments, where the planar structure facilitates the absorption of light and the manifestation of color.

Chemical Properties Analysis

The chemical properties of anthraquinone, including its redox behavior, are pivotal in its utility across different chemical sectors. Its ability to undergo reversible redox reactions makes it a valuable compound in the development of electrochromic materials and devices. The synthesis and properties of anthraquinone-based redox switches indicate the potential of these compounds in molecular electronics, showcasing the broad applicability of anthraquinone's chemical properties in advancing technology (van Dijk et al., 2006).

Scientific Research Applications

  • Biomedical Applications

    Anthraquinone acts as a photosensitizer in studying charge transfer in DNA, leading to base radical cations and DNA breaks (Bergeron, Nair, & Wagner, 2006). Additionally, it's used in biochemistry and pharmacology as tool compounds and may serve as a lead structure in drug development (Malik & Müller, 2016). Anthraquinone-based compounds show potential in anticancer activities and molecular imaging due to their DNA damage mechanism (Adhikari & Mahar, 2016).

  • Chemistry and Material Science

    Its remarkable physical and biological properties make anthraquinone a focus in coordination chemistry, ligand structures, and bio and chemosensing disciplines (Langdon-Jones & Pope, 2014). Moreover, anthraquinone-based polymers find potential applications in automotive, solar cell devices, aircraft ailerons, and biomedical equipment due to their conductivity and sustainability (Zarren, Nisar, & Sher, 2019).

  • Industrial and Agricultural Applications

    As a pulping catalyst, anthraquinone increases the rate of delignification in the pulping process (Hart & Rudie, 2014). It also possesses a broad spectrum of bioactivities, including inhibiting fungal and bacterial growth, and finds industrial applications as natural dyes (Duval, Pecher, Poujol, & Lesellier, 2016). Additionally, anthraquinones are used in pest management and agricultural crop protection (DeLiberto & Werner, 2016).

  • Therapeutic and Pharmacological Research

    Anthraquinones have various therapeutic applications, including potential clinical applications in diseases like autoimmune diabetes (Chien, Wu, Chen, & Yang, 2015). They serve as privileged chemical scaffolds in developing anticancer agents targeting essential cellular proteins (Malik et al., 2021). Anthraquinone derivatives also have wide-spectrum therapeutic applications in medicinal research and pharmaceuticals (Shafiq et al., 2022).

Safety And Hazards

Anthraquinone is a possible carcinogen . It can cause skin irritation and is harmful if swallowed . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .

properties

IUPAC Name

anthracene-9,10-dione
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InChI

InChI=1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
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InChI Key

RZVHIXYEVGDQDX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O
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Molecular Formula

C14H8O2, Array
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Related CAS

71730-08-0
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DSSTOX Substance ID

DTXSID3020095
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Molecular Weight

208.21 g/mol
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Physical Description

Anthraquinone appears as yellow crystals or powder. (NTP, 1992), Dry Powder; Water or Solvent Wet Solid, Light yellow or nearly colorless solid; [Merck Index] Yellow powder; [MSDSonline], LIGHT YELLOW CRYSTALS.
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Boiling Point

714 to 718 °F at 760 mmHg (NTP, 1992), 377 °C at 760 mm Hg, 380 °C
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Flash Point

365 °F (NTP, 1992), 185 °C, 365 °F (185 °C) (Closed cup), 185 °C c.c.
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), 0.44 g/100 g alc at 25 °C; 2.25 g/100 g boiling alc; 0.11 g/100 g ether at 25 °C; 0.61 g/100 g chloroform at 20 °C; 0.26 g/100 g benzene at 20 °C; 0.30 g/100 g toluene at 25 °C, SOL IN CONCN SULFURIC ACID, Soluble in acetone, In water, 1.353 mg/L at 25 °C, Solubility in water: very poor
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Density

1.438 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.42-1.44 at 20 °C/4 °C, 1.4 g/cm³
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Vapor Density

7.16 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.16 (Air = 1), Relative vapor density (air = 1): 7.16
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Vapor Pressure

1 mmHg at 374 °F (NTP, 1992), 0.00000012 [mmHg], Vapor pressure = 1 mm Hg at 190.0 °C, 1.16X10-7 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

The quinones are alpha-beta-unsaturated ketones and react with sulfhydryl (-SH) groups. This reaction has been suggested as the critical biochemical lesion involving the -SH groups of enzymes such as amylase and carboxylase which are inhibited by quinones. ... Overall /fungicidal/ mechanism may involve binding of enzyme to quinone nucleus by substitution or addition at the double bond, oxidative reaction with -SH group, and change in redox potential. /Quinones/
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Product Name

Anthraquinone

Color/Form

Light yellow, slender monoclinic prisms by sublimation in vacuo. Almost colorless, orthorhombic, bipyramidal crystals from sulfuric acid and water., Yellow rhombic needles from alcohol, benzene, Yellow-green crystals

CAS RN

84-65-1
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Melting Point

547 °F (sublimes) (NTP, 1992), 286 °C, Liquid Molar Volume = 0.193625 cu m/kmol; IG Heat of Formation = -9.52X10+7 J/kmol; Heat Fusion at Melting Point = 3.2552X10+7 J/kmol
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Record name ANTHRAQUINONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074
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Record name ANTHRAQUINONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In all previously known anthraquinone processes, the oxidation reaction and the extraction take place in separate steps, and thus also in separate vessels. The oxidation reaction, in which anthrahydroquinone derivatives react with oxygen, forming hydrogen peroxide and anthraquinone derivatives, takes place in the oxidation reactor. From this reactor the organic working solution, which contains dissolved hydrogen peroxide, is directed to another vessel, wherein the hydrogen peroxide is removed by extracting it with water. In the oxidation reactor there are two phases, an organic working solution and an oxygen-containing gas phase. In the extraction vessel there are two liquid phases, an organic solution and an aqueous phase. Two phenomena essential for the process occur in the oxidation reactor, namely the dissolving of oxygen in the organic working solution and the oxidation reaction in the working solution. The key phenomenon occurring in the extraction vessel is the passing of the hydrogen peroxide from the working solution to the aqueous phase.
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Synthesis routes and methods II

Procedure details

Provided that volatile or gaseous compounds are used as the compounds with an alkaline reaction, these compounds can be added at one or more points between the reactor in which naphthalene is oxidised and the reactor in which the reaction with butadiene takes place, or into one or more of the gas streams which are recycled to the naphthalene oxidation. For example, volatile or gaseous compounds with an alkaline reaction can be added at the following points: between the reactor in which naphthalene is oxidised and the quenching and/or cooling device, into the quenching and/or cooling device, between the quenching and/or cooling device and the reactor in which the reaction with butadiene takes place, into the reactor in which the reaction with butadiene takes place, into the gases which are recycled from the quenching and/or cooling to the naphthalene oxidation or into the gases which are recycled to the naphthalene oxidation from the oxidation of tetrahydroanthraquinone to give anthraquinone. If non-volatile compounds with an alkaline reaction are used, it is appropriate to add the latter at points at which a liquid product is present, is conveyed or is formed immediately after the addition of the compound with an alkaline reaction. For example, non-volatile compounds with an alkaline reaction can be added at the following points: shortly before or at the entry of the gases from the naphthalene oxidation into the quenching and/or cooling device, into the quenching and/or cooling device, between the quenching and/or cooling device and the reactor in which the reaction with butadiene takes place, or into the reactor in which the reaction with butadiene takes place.
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Synthesis routes and methods III

Procedure details

1-Amino-4-(3'-amino-2',4',6'-trimethyl-5'-sulfophenylthio)anthraquinone-2-sulfonic acid (23.7 parts), cyanuric chloride (9.3 parts) and 1-aminobenzene-3-β-sulfatoethylsulfone (14.1 parts) were subjected to condensation reactions one after another in an aqueous medium in a usual manner, followed by a condensation reaction with pyridine (4.5 parts) at 60° to 70° C. under a weak acid condition. Thereafter, salting out of the reaction mixture gave an anthraquinone compound of the following formula (free acid form). ##STR580##
Name
1-Amino-4-(3'-amino-2',4',6'-trimethyl-5'-sulfophenylthio)anthraquinone-2-sulfonic acid
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[Compound]
Name
1-aminobenzene 3-β-sulfatoethylsulfone
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Synthesis routes and methods IV

Procedure details

1-Amino-4-(3'-amino-2',4',6'-trimethyl-5'-sulfophenylthio)anthraquinone-2-sulfonic acid (23.7 parts), cyanuric chloride (9.3 parts) and 1-aminobenzene-3-β-sulfatoethylsulfone (14.1 parts) were subjected to condensation reactions one after another in an aqueous medium in a usual manner, followed by a further condensation reaction with 3-aminobenzenesulfonic acid (8.7 parts) at 50° to 60° C. under a weak acid condition. Thereafter, salting out of the reaction mixture gave an anthraquinone compound of the following formula (free acid form). ##STR519##
Name
1-Amino-4-(3'-amino-2',4',6'-trimethyl-5'-sulfophenylthio)anthraquinone-2-sulfonic acid
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[Compound]
Name
1-aminobenzene 3-β-sulfatoethylsulfone
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Synthesis routes and methods V

Procedure details

1-Amino-2-bromo-4-(3'-amino-4'-sulfophenylthio)anthraquinone (10.1 parts), cyanuric chloride (3.7 parts) and 1-aminobenzene-4-β-sulfatoethylsulfone (5.6 parts) were subjected to condensation reactions one after another in an aqueous medium in a usual manner, followed by a condensation reaction with 3-aminobenzenesulfonic acid (3.5 parts) at 50° to 70° C. under a weak acid condition. Thereafter, salting out of the reaction mixture gave an anthraquinone compound of the following formula (free acid form). ##STR322##
Name
1-Amino-2-bromo-4-(3'-amino-4'-sulfophenylthio)anthraquinone
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[Compound]
Name
1-aminobenzene 4-β-sulfatoethylsulfone
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Type
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anthraquinone
Reactant of Route 2
Anthraquinone
Reactant of Route 3
Anthraquinone
Reactant of Route 4
Anthraquinone
Reactant of Route 5
Anthraquinone
Reactant of Route 6
Anthraquinone

Citations

For This Compound
234,000
Citations
JM Campos‐Martin, G Blanco‐Brieva… - Angewandte Chemie …, 2006 - Wiley Online Library
Hydrogen peroxide (H 2 O 2 ) is widely used in almost all industrial areas, particularly in the chemical industry and environmental protection. The only degradation product of its use is …
Number of citations: 140 onlinelibrary.wiley.com
LE Sendelbach - Toxicology, 1989 - Elsevier
… of the anthraquinone derivatives discussed in this review. The name 'anthraquinone' was … structural relationship of anthracene to anthraquinone which benzene has to benzoquinone (…
Number of citations: 101 www.sciencedirect.com
AS Tikhomirov, AA Shtil… - Recent patents on anti …, 2018 - ingentaconnect.com
… One example is a pyrazol-fused anthraquinone SP600125 (… anthraquinone derivatives; in particular, three key chemotypes are covered: hydroxy and amino derivatives of anthraquinone…
Number of citations: 83 www.ingentaconnect.com
M Phillips - Chemical Reviews, 1929 - ACS Publications
… study of thechemistry of anthraquinone and its derivatives. Although anthraquinone had been … today we may with propriety speak of an “anthraquinone chemistry.” In this paper a review …
Number of citations: 25 pubs.acs.org
E Dagne, W Steglich - Phytochemistry, 1984 - Elsevier
… roots of KniphoJa foliosa afforded, in addition to chrysophanol, a novel anthraquinone named … Compound 1 represents a new type of anthraquinone pigment, in which the …
Number of citations: 147 www.sciencedirect.com
M KONISHI, H OHKUMA, K MATSUMOTO… - The Journal of …, 1989 - jstage.jst.go.jp
Sir: The l, 5-diyn-3-ene-containing antibiotics re-presented by esperamicin1'^ and calicheamicin3) are receiving increasing attention because of their extremely potent antitumor activity …
Number of citations: 408 www.jstage.jst.go.jp
D Jacquemin, J Preat, M Charlot, V Wathelet… - The Journal of …, 2004 - pubs.aip.org
We have investigated with computational chemistry techniques the visible spectra of substituted anthraquinones. A wide panel of theoretical methods has been used, with various basis …
Number of citations: 148 pubs.aip.org
DO Andersen, ND Weber, SG Wood, BG Hughes… - Antiviral research, 1991 - Elsevier
Anthraquinones and anthraquinone derivatives were characterized for their antiviral and virucidal activities against viruses representing several taxonomic groups. One of these …
Number of citations: 240 www.sciencedirect.com
MR Gerhardt, L Tong… - Advanced energy …, 2017 - Wiley Online Library
Anthraquinone derivatives are being considered for … anthraquinone derivatives as negative electrolyte candidates for an aqueous quinone‐bromide redox flow battery: anthraquinone‐2‐…
Number of citations: 237 onlinelibrary.wiley.com
A Yenesew, E Dagne, M Müller, W Steglich - Phytochemistry, 1994 - Elsevier
The compounds isoknipholone, isoknipholone anthrone, foliosone and isofoliosone were isolated from the stem of Kniphofia foliosa and their structures determined by spectral analyses…
Number of citations: 54 www.sciencedirect.com

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